molecular formula C15H18N2O2S B1326726 1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid CAS No. 1119451-38-5

1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid

Cat. No. B1326726
CAS RN: 1119451-38-5
M. Wt: 290.4 g/mol
InChI Key: JHHXXMVNRCNQFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid involves the use of various aromatic and heterocyclic acid chlorides. For instance, a series of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives were synthesized and evaluated for their antiproliferative activity, highlighting the importance of the heterocyclic ring in the N-terminal position for biological activity . Similarly, benzothiazole derivatives with piperazine and thiocarbamate moieties were synthesized to investigate their anticholinesterase properties, indicating the versatility of benzothiazole-based structures in medicinal chemistry . Additionally, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides involved converting organic acids into esters, hydrazides, and oxadiazole thiols, followed by a reaction with a sulfonyl piperidine derivative .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is crucial for their biological activity. The crystal and molecular structures of related compounds, such as 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives, have been described, revealing that the conformation of the molecule can be influenced by substituents on the phenyl ring . This suggests that the molecular structure of 1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid would also be critical for its function and potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of benzothiazole derivatives is demonstrated by their ability to undergo various functionalization reactions. For example, the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine resulted in the formation of different products depending on the reaction conditions, showcasing the potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. For instance, the use of 4-(1-Methylphenanthro[9,10-d]imidazol-2-yl)-benzohydrazide as a derivatization reagent for carboxylic acids in high-performance liquid chromatography demonstrates the importance of the benzothiazole moiety for fluorescence detection . Similarly, 5,6-Dimethoxy-2-(4′-Hydrazinocarbonylphenyl)benzothlazole was found to be a highly sensitive and stable fluorescence derivatization reagent for carboxylic acids, indicating the potential utility of benzothiazole derivatives in analytical chemistry .

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : A study by Patel, Agravat, and Shaikh (2011) investigated the synthesis of compounds including 1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid derivatives and their antimicrobial activity. These compounds demonstrated variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Biological Properties

  • Synthesis and Biological Properties : Shafi, Rajesh, and Senthilkumar (2021) synthesized derivatives of this compound and evaluated their biological properties. They found that some derivatives possess good antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021).

Antitumor and Antioxidant Evaluation

  • Synthesis and Antioxidant Evaluation : Gouda (2012) explored the synthesis of new pyrazolopyridine derivatives, including derivatives of 1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid, for their antioxidant properties. Some compounds showed promising activities (Gouda, 2012).

Anti-Inflammatory Potential

  • Anti-Inflammatory Potential : Gandhi et al. (2018) investigated chromene derivatives of this compound for their anti-inflammatory potential. These derivatives were found to have significant anti-inflammatory activity, suggesting their potential in new anti-inflammatory drug development (Gandhi et al., 2018).

Antihistamic Activity

  • Antihistamic Activity Synthesis : Maynard et al. (1993) reported the synthesis of 4-(2-benzothiazoyl)piperidines, including derivatives of the compound , with potent antihistaminic activity. This highlights the compound's relevance in the development of antihistamines (Maynard et al., 1993).

Safety and Hazards

“1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid” is classified as an irritant . As with all chemicals, it should be handled with appropriate safety measures.

Future Directions

While specific future directions for “1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid” are not available, benzothiazole derivatives have been suggested as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

1-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-9-6-10(2)13-12(7-9)20-15(16-13)17-5-3-4-11(8-17)14(18)19/h6-7,11H,3-5,8H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHXXMVNRCNQFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3CCCC(C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101180252
Record name 1-(4,6-Dimethyl-2-benzothiazolyl)-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid

CAS RN

1119451-38-5
Record name 1-(4,6-Dimethyl-2-benzothiazolyl)-3-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119451-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4,6-Dimethyl-2-benzothiazolyl)-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.